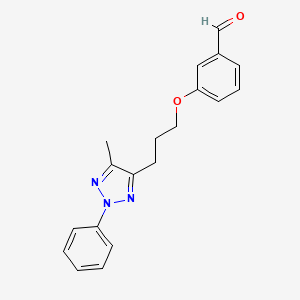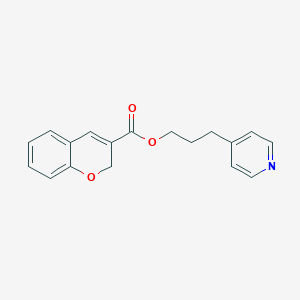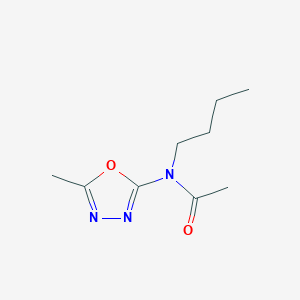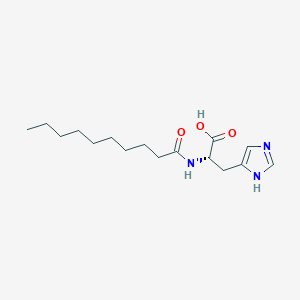![molecular formula C12H18ClN3O B12930390 N-[4-chloro-6-methyl-5-(3-methylbutyl)pyrimidin-2-yl]acetamide CAS No. 17001-92-2](/img/structure/B12930390.png)
N-[4-chloro-6-methyl-5-(3-methylbutyl)pyrimidin-2-yl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-Chloro-5-isopentyl-6-methylpyrimidin-2-yl)acetamide is a synthetic organic compound belonging to the pyrimidine family. This compound is characterized by its unique structure, which includes a chloro group, an isopentyl chain, and a methyl group attached to a pyrimidine ring, along with an acetamide functional group. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Chloro-5-isopentyl-6-methylpyrimidin-2-yl)acetamide typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction involving appropriate precursors such as 4-chloro-6-methylpyrimidine.
Introduction of the Isopentyl Group: The isopentyl group is introduced via an alkylation reaction using an isopentyl halide under basic conditions.
Acetylation: The final step involves the acetylation of the amino group on the pyrimidine ring using acetic anhydride or acetyl chloride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of N-(4-Chloro-5-isopentyl-6-methylpyrimidin-2-yl)acetamide may involve large-scale batch or continuous processes, utilizing similar reaction conditions as described above but optimized for efficiency and yield. Catalysts and solvents are carefully selected to ensure high purity and minimal by-products.
化学反应分析
Types of Reactions
N-(4-Chloro-5-isopentyl-6-methylpyrimidin-2-yl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Hydrolysis: The acetamide group can be hydrolyzed to form the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium amide or thiourea in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
Substitution: Formation of N-substituted derivatives.
Oxidation: Formation of oxidized pyrimidine derivatives.
Reduction: Formation of reduced pyrimidine derivatives.
Hydrolysis: Formation of carboxylic acids and amines.
科学研究应用
N-(4-Chloro-5-isopentyl-6-methylpyrimidin-2-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
作用机制
The mechanism of action of N-(4-Chloro-5-isopentyl-6-methylpyrimidin-2-yl)acetamide involves its interaction with specific molecular targets. The chloro and isopentyl groups may facilitate binding to enzymes or receptors, while the acetamide group can participate in hydrogen bonding and other interactions. These interactions can modulate biological pathways, leading to the compound’s observed effects.
相似化合物的比较
Similar Compounds
N-(4-Chloro-6-methylpyrimidin-2-yl)acetamide: Lacks the isopentyl group, which may affect its biological activity.
N-(4-Chloro-5-isopentylpyrimidin-2-yl)acetamide: Lacks the methyl group, potentially altering its reactivity and binding properties.
N-(4-Chloro-5-isopentyl-6-methylpyrimidin-2-yl)propionamide: Has a propionamide group instead of an acetamide group, which may influence its chemical and biological properties.
Uniqueness
N-(4-Chloro-5-isopentyl-6-methylpyrimidin-2-yl)acetamide is unique due to the combination of its chloro, isopentyl, and methyl groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for further research and development in various scientific fields.
属性
CAS 编号 |
17001-92-2 |
|---|---|
分子式 |
C12H18ClN3O |
分子量 |
255.74 g/mol |
IUPAC 名称 |
N-[4-chloro-6-methyl-5-(3-methylbutyl)pyrimidin-2-yl]acetamide |
InChI |
InChI=1S/C12H18ClN3O/c1-7(2)5-6-10-8(3)14-12(15-9(4)17)16-11(10)13/h7H,5-6H2,1-4H3,(H,14,15,16,17) |
InChI 键 |
HPEVCWMJJBRAEV-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=NC(=N1)NC(=O)C)Cl)CCC(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



methanone](/img/structure/B12930317.png)


![4-Amino-2-methylpyrrolo[2,1-f][1,2,4]triazine-6-carbonitrile](/img/structure/B12930343.png)

![2-[(2-Oxopropyl)sulfanyl]acetamide](/img/structure/B12930351.png)
![Spiro[chromane-4,1'-cyclopropane]-8-carboxylic acid](/img/structure/B12930352.png)
![2-Bromo-7-(dimethoxy(pyridin-3-yl)methyl)imidazo[5,1-b]thiazole](/img/structure/B12930357.png)


![Methyl 6-fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-4-carboxylate](/img/structure/B12930376.png)

![Imidazo[2,1-b]thiazole, 2-methyl-6-(3-pyridinyl)-](/img/structure/B12930384.png)
